
SB273005
Eigenschaften
IUPAC Name |
2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSPHFGIOASRDE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205678-31-5 | |
Record name | SB-273005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-273005 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
SB273005 is a potent non-peptide integrin antagonist with high selectivity for αvβ3 and αvβ5 receptors. It exhibits nanomolar inhibitory activity, with reported dissociation constants (Ki) of 1.2 nM for αvβ3 and 0.3 nM for αvβ5, making it one of the most potent dual-targeting integrin inhibitors . This compound has been extensively studied in diverse therapeutic contexts, including rheumatoid arthritis (RA), cancer metastasis, glioma treatment, and viral infections such as Zika virus (ZIKV) . Its mechanism involves blocking integrin-mediated signaling pathways, such as the αvβ5-FARP1-CDC42 axis in gastric cancer and collagen/fibronectin-induced SOX2/Nestin signaling in glioma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SB-273005 is synthesized through a series of chemical reactions involving the formation of a benzazepine core structure. The synthesis typically involves the following steps:
Formation of the benzazepine core: This step involves the cyclization of a precursor compound to form the benzazepine ring.
Introduction of functional groups: Various functional groups, such as the pyridinyl and trifluoroethyl groups, are introduced through nucleophilic substitution and other reactions.
Final modifications: The compound is further modified to enhance its binding affinity and specificity for the integrin receptors.
Industrial Production Methods
The industrial production of SB-273005 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SB-273005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SB-273005 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Osteoporosis
In preclinical models, SB273005 has demonstrated efficacy in preventing bone loss associated with osteoporosis. In ovariectomized rats, it significantly normalized bone mineral density (BMD) when administered prophylactically at doses of 60 mg/kg (69% normalization), 30 mg/kg (42%), and 10 mg/kg (44%) twice daily . Its mechanism involves inhibiting osteoclast activity, which is crucial for bone resorption.
Cancer Treatment
This compound has been investigated for its role in cancer therapy due to its ability to inhibit the adhesion and migration of αvβ3-positive breast cancer cells. This suggests its potential as an anti-angiogenic agent to prevent tumor-associated angiogenesis . Additionally, it may serve as a candidate drug for treating various cancers by targeting the neovasculature associated with tumors such as melanoma and glioblastoma .
Immunological Modulation
Research indicates that this compound influences immune responses during pregnancy by modulating the balance between T helper cells (Th1 and Th2). In a study involving pregnant mice, this compound administration resulted in a significant reduction in IL-2 levels and an increase in IL-10 levels, reversing pregnancy-induced immunological changes . This highlights its potential as a therapeutic agent in conditions where immune modulation is required.
Case Studies
Integrin Targeting
Integrins like αvβ3 are critical in various biological processes including cell adhesion, migration, and signaling pathways involved in tumor growth and metastasis. This compound's antagonistic action on these integrins makes it a focal point for developing targeted therapies in oncology and other diseases associated with abnormal cell adhesion .
Clinical Trials Overview
Although this compound has shown promise in preclinical studies, its clinical development has faced challenges. It was previously evaluated for indications such as postmenopausal osteoporosis and rheumatoid arthritis but remains inactive in clinical trials as of the latest updates .
Wirkmechanismus
SB-273005 exerts its effects by binding to the αvβ3 and αvβ5 integrin receptors with high affinity. This binding inhibits the interaction between the integrin receptors and their ligands, thereby blocking cell adhesion and migration processes. The compound’s mechanism of action involves the disruption of signaling pathways mediated by integrin receptors, leading to reduced cell migration and bone resorption .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Clinical Implications
Rheumatoid Arthritis (RA)
In LEW rat models, oral this compound (30 mg/kg) reduces joint swelling by 40% and cartilage degradation by 50% via αvβ3 blockade . Comparable αvβ3 inhibitors (e.g., monoclonal antibodies) show similar efficacy but lack oral bioavailability.
Cancer
- Bladder Cancer : this compound selectively inhibits mesenchymal-like bladder cancer cells (IC50: 10 nM), outperforming Aurora kinase inhibitors in subtype-specific targeting .
Zika Virus (ZIKV)
This compound and cilengitide reduce ZIKV infection in neural stem cells by 80% at 10 nM, validating αvβ5 as a therapeutic target .
Biologische Aktivität
SB273005 is a non-peptide antagonist of the integrins αvβ3 and αvβ5, which are implicated in various biological processes, including cell adhesion, migration, and signaling pathways relevant to cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in different models, and potential therapeutic applications.
This compound binds with high affinity to integrins αvβ3 and αvβ5, inhibiting their function. The compound has been shown to affect several cellular processes:
- Cell Adhesion and Migration : this compound inhibits αvβ3-mediated cell adhesion with an IC50 of 3 nM and endothelial cell migration with an IC50 of 1.8 nM . This inhibition is significant in the context of cancer metastasis, where integrin-mediated adhesion is critical for tumor cell dissemination.
- Bone Resorption : In vitro studies indicate that this compound inhibits human osteoclast-mediated bone resorption with an IC50 of 11 nM . This property suggests its potential use in treating osteoporosis and related conditions.
- Cytokine Modulation : In pregnancy models, this compound has been shown to reverse the typical increase in Th2 cells and IL-10 production while restoring IL-2 levels from Th1 cells . This indicates its role in modulating immune responses.
In Vitro Studies
- Gastric Cancer Cells : this compound significantly reduced cell motility in FARP1-overexpressing gastric cancer cells but had no effect on FARP1-knockdown cells. This suggests that the efficacy of this compound may depend on the expression levels of specific proteins involved in integrin signaling .
- Neuroblastoma Cell Lines : In studies involving neuroblastoma, treatment with this compound led to decreased ATP levels, indicating reduced cell viability. This was assessed using luminescence ATP detection assays, highlighting its potential as a therapeutic agent against aggressive cancers .
In Vivo Studies
- Adjuvant-Induced Arthritis : In rat models, this compound demonstrated disease-modifying activity by significantly reducing symptoms of arthritis at doses of 60 mg/kg . This positions it as a candidate for treating inflammatory diseases.
- Bone Loss Prevention : In models of osteoporosis, oral administration of this compound (30 mg/kg) inhibited parathyroid hormone-stimulated calcemic responses and prevented bone loss, underscoring its therapeutic potential in bone-related disorders .
Zika Virus Research
Recent studies have highlighted the role of this compound in Zika virus research. Mice treated with this compound showed reduced viral loads in brain tissues compared to untreated controls. This suggests that targeting αvβ5 integrin may provide a novel approach to limiting Zika virus infection .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.